Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole
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Overview
Description
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a methyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole typically involves the cycloaddition reaction between nitrile oxides and alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, which forms the isoxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole can be compared with other isoxazole derivatives:
5-methyl-3-phenyl-4,5-dihydroisoxazole: Lacks the nitrophenyl group, which may result in different chemical and biological properties.
3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole: Lacks the methyl group, which can affect its reactivity and interactions.
4,5-dihydroisoxazole: The simplest form, lacking additional substituents, which significantly alters its properties.
The presence of the nitrophenyl and phenyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
(4S,5R)-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O3/c1-11-15(12-5-3-2-4-6-12)16(17-21-11)13-7-9-14(10-8-13)18(19)20/h2-11,15H,1H3/t11-,15+/m1/s1 |
InChI Key |
KBEWATCLVLIAPT-ABAIWWIYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CC1C(C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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